molecular formula C11H15NO B021552 6-methyl-6-phenyl-1,3-oxazinane CAS No. 19798-94-8

6-methyl-6-phenyl-1,3-oxazinane

Cat. No.: B021552
CAS No.: 19798-94-8
M. Wt: 177.24 g/mol
InChI Key: AZJAHPUBENCFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is a heterocyclic compound that features a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a nitroso compound and a conjugated diene can lead to the formation of the oxazine ring through a Diels-Alder reaction . Another method involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- include other oxazine derivatives such as 3,6-dihydro-2H-1,2-oxazines and tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine . These compounds share the oxazine ring structure but differ in their substituents and overall molecular architecture.

Uniqueness: What sets 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

19798-94-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6-methyl-6-phenyl-1,3-oxazinane

InChI

InChI=1S/C11H15NO/c1-11(7-8-12-9-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

AZJAHPUBENCFOO-UHFFFAOYSA-N

SMILES

CC1(CCNCO1)C2=CC=CC=C2

Canonical SMILES

CC1(CCNCO1)C2=CC=CC=C2

19798-94-8

Origin of Product

United States

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